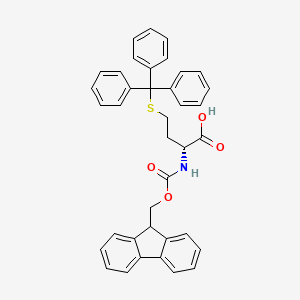

Fmoc-D-Homocys(Trt)-OH

Description

Contextualization within Protected Amino Acid Chemistry for Advanced Syntheses

The synthesis of peptides and proteins in a laboratory setting is a meticulous process that involves the sequential linking of amino acids. openaccessjournals.com To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, chemists employ a strategy of "protecting" the reactive groups of the amino acids. openaccessjournals.comaltabioscience.com This is where compounds like Fmoc-D-Homocys(Trt)-OH become crucial.

The "Fmoc" (9-fluorenylmethoxycarbonyl) group protects the α-amino group of the D-homocysteine, while the "Trt" (trityl) group shields the thiol group in the side chain. cymitquimica.com This dual protection allows for the controlled and specific formation of peptide bonds. altabioscience.com The Fmoc group is particularly favored in a method called solid-phase peptide synthesis (SPPS) because it can be removed under mild basic conditions, a process that doesn't affect the acid-labile Trt group or other protecting groups on the peptide chain. altabioscience.compeptide.com This "orthogonal" protection scheme provides chemists with the flexibility to selectively deprotect and modify specific parts of the growing peptide, which is essential for creating complex and functional biomolecules. peptide.comiris-biotech.de

The use of protected amino acids like this compound is fundamental to modern peptide synthesis, enabling the creation of high-purity peptides with defined sequences and structures. altabioscience.comchemimpex.com This has paved the way for advanced research in drug discovery, biomaterials, and the fundamental study of protein function. openaccessjournals.comchemimpex.com

Significance as a Chirally Pure Building Block in Peptide and Protein Science

Chirality, or the "handedness" of a molecule, is a critical factor in biology. Most naturally occurring amino acids are in the "L" configuration. frontiersin.org this compound, however, provides the "D" enantiomer of homocysteine. The incorporation of D-amino acids into peptides can have profound effects on their structure and function. frontiersin.orgnih.gov

One of the primary advantages of using D-amino acids is the increased resistance of the resulting peptides to enzymatic degradation. This is because the enzymes that break down proteins are specific to L-amino acids. By introducing a D-amino acid, scientists can create peptides with a longer half-life in biological systems, a desirable trait for therapeutic peptides.

Furthermore, the presence of a D-amino acid can induce specific secondary structures, such as β-turns, in the peptide chain. frontiersin.orgglpbio.com This ability to control the three-dimensional shape of a peptide is crucial for designing molecules that can bind to specific biological targets with high affinity and selectivity. The use of chirally pure building blocks like this compound is therefore essential for creating peptides with unique and predictable conformations. rsc.org

Overview of Research Trajectories Leveraging this compound

The unique properties of this compound have led to its use in a variety of research applications. A significant area of focus is the development of peptide-based therapeutics. chemimpex.com By incorporating D-homocysteine, researchers can design peptides that are more stable and have improved pharmacokinetic profiles.

Another important research trajectory involves the synthesis of cyclic peptides. chemimpex.comissuu.com The thiol group of the homocysteine side chain, once deprotected, can be used to form a disulfide bridge with another cysteine or homocysteine residue, creating a cyclic structure. cymitquimica.com Cyclization can enhance the stability and biological activity of peptides.

Furthermore, this compound is utilized in protein engineering and the study of protein structure and function. chemimpex.com By substituting a natural amino acid with D-homocysteine, scientists can probe the effects of this unnatural amino acid on protein folding, stability, and activity. This provides valuable insights into the fundamental principles of protein biology. The compound is also used in bioconjugation, where peptides are attached to other molecules like drugs or imaging agents. chemimpex.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1007840-62-1 |

| Molecular Formula | C₃₈H₃₃NO₄S |

| Molecular Weight | 599.75 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥95% - ≥98.9% |

| Solubility | Soluble in DMSO |

Data sourced from multiple references. chemimpex.comcymitquimica.comsigmaaldrich.com

Comparison with Similar Protected Amino Acids

| Compound | Stereochemistry | Key Differences |

| This compound | D-isomer | Extended carbon chain in the side chain compared to cysteine. |

| Fmoc-L-Homocys(Trt)-OH | L-isomer | Different stereochemistry at the alpha-carbon. |

| Fmoc-Cys(Trt)-OH | L-isomer (typically) | One less methylene (B1212753) group in the side chain. |

| Fmoc-His(Trt)-OH | L-isomer (typically) | Different side chain functionality (imidazole vs. thiol). |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBGJLDYRSFHBT-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Paradigms for the Chemical Integration of Fmoc D Homocys Trt Oh

Strategies in Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Homocys(Trt)-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. albany.edu The use of this compound in SPPS enables the precise insertion of D-homocysteine residues into a growing peptide. vulcanchem.com

Coupling Reagent Selection and Optimization for Thiol-Containing Residues

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is not thermodynamically favorable and requires activation by a coupling reagent. creative-peptides.com The choice of coupling reagent is critical, especially for sensitive amino acids like homocysteine, to ensure high coupling efficiency and minimize side reactions. creative-peptides.com

Common classes of coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC, N,N'-diisopropylcarbodiimide - DIC) and phosphonium (B103445) or aminium/uronium salts (e.g., HBTU, HATU). albany.educreative-peptides.com For thiol-containing residues, the selection must also consider the potential for side reactions involving the sulfur atom. While racemization can be a concern with cysteine derivatives, particularly with base-mediated activation methods, the use of acidic or neutral conditions with reagents like DIC/HOBt can mitigate this issue. sigmaaldrich.com

Table 1: Common Coupling Reagents in SPPS

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC | Highly effective but can lead to side reactions if not used with an additive like HOBt. |

| Phosphonium Salts | PyBOP | Known for high reactivity and efficiency. |

| Aminium/Uronium Salts | HBTU, HATU | Widely used for their high coupling efficiency and formation of stable intermediates, reducing side reactions. creative-peptides.com |

Optimization of coupling often involves using a molar excess of the protected amino acid and the coupling reagent to drive the reaction to completion. Double coupling cycles, where the coupling step is repeated, can ensure a near-quantitative incorporation of the amino acid.

Resin Compatibility and Linker Chemistries for this compound Incorporation

The solid support, or resin, is a fundamental component of SPPS. The choice of resin and its associated linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide). Wang resin is commonly used for peptides with a C-terminal carboxyl group, while Rink amide resins are employed for those ending in an amide.

This compound is compatible with these standard resins. The linkage of the first amino acid to the resin is a critical step. An alternative strategy involves anchoring the peptide to the resin via the side chain of a cysteine or homocysteine residue. For instance, Trityl chloride resin can be used to attach an Fmoc-Cys-OR residue via its thiol group, allowing for the synthesis of peptides with C-terminal esters. nih.gov

Table 2: Common Resins for Fmoc SPPS

| Resin | Linker Type | C-Terminal Functionality | Cleavage Condition |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong acid (e.g., TFA) rapp-polymere.com |

| Rink Amide Resin | Trialkoxy-diphenyl-methylester | Amide | Strong acid (e.g., TFA) rapp-polymere.com |

| Trityl Chloride Resin | Trityl | Can be used for side-chain anchoring of Cys/Hcy nih.gov | Mild acid nih.gov |

Fmoc Deprotection Kinetics and Conditions in the Context of D-Homocysteine Derivatives

The Fmoc protecting group is removed by treatment with a secondary amine, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). albany.edu This deprotection reaction proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF), which is then scavenged by the amine. researchgate.net

The kinetics of Fmoc removal can be influenced by the specific amino acid residue. For complete deprotection, a 20% solution of piperidine in DMF is typically used, often in two separate treatments to ensure the reaction goes to completion. mdpi.com The reaction time is also a critical parameter; while longer times ensure complete removal, they can also increase the risk of side reactions. Studies on Fmoc-Val-OH have shown that with 5% piperidine, deprotection is complete after 3 minutes. researchgate.net

For D-amino acid derivatives, there is a risk of racemization during the basic conditions of Fmoc deprotection. To minimize this, it is crucial to use optimized conditions, such as limiting the exposure time to the base. The use of alternative bases like 4-methylpiperidine (B120128) has also been explored and found to be effective. redalyc.org

Trityl (Trt) Side-Chain Protection and Orthogonal Deprotection Strategies

The trityl (Trt) group is a bulky and highly effective protecting group for the thiol side chain of cysteine and homocysteine. researchgate.net Its key advantage in Fmoc-based SPPS is its lability to acid, which allows for its removal simultaneously with the cleavage of the peptide from most standard resins using a trifluoroacetic acid (TFA)-based cocktail. nih.gov

The cleavage cocktail typically contains TFA along with scavengers like water or triisopropylsilane (B1312306) (TIS). These scavengers are essential to trap the highly reactive trityl cations that are released during deprotection, preventing them from reattaching to the peptide or reacting with sensitive residues like tryptophan. researchgate.netissuu.com The presence of Trt-protected amino acids can cause the cleavage solution to turn a deep yellow color due to the formation of the trityl carbonium ion. thermofisher.com

The use of the Trt group is part of an orthogonal protection strategy. The Fmoc group is removed by a base, while the Trt group and other side-chain protecting groups (like t-butyl) are removed by acid. cblpatras.gr This ensures that the side chains remain protected throughout the synthesis until the final deprotection step. researchgate.netcblpatras.gr

Approaches in Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, particularly for large-scale synthesis or for specific peptide sequences. albany.edu

Segment Condensation Methodologies

In a segment condensation approach, smaller protected peptide fragments are synthesized and then coupled together in solution to form the final, larger peptide. This can be an efficient way to produce long peptides.

This compound can be incorporated into peptide fragments using standard solution-phase coupling techniques. For example, a protected dipeptide can be formed by coupling Fmoc-Hser(Trt)-OH with H-Gly-OtBu. google.com This dipeptide can then be deprotected and coupled with another amino acid or a peptide fragment. The condensation of these segments often employs the same types of coupling reagents used in SPPS, such as HATU. google.com This strategy has been used in the synthesis of various peptide antagonists, where fragments containing Trt-protected residues are condensed in solution. google.com

Selective Functional Group Transformations

The chemical structure of this compound presents three key functional groups that can be selectively manipulated: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the C-terminal carboxylic acid, and the trityl (Trt) protected thiol side chain. The strategic and selective transformation of these groups is fundamental to its successful use in peptide synthesis.

The Fmoc group , which protects the α-amino group, is base-labile and typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). This deprotection step exposes the free amine, allowing for subsequent coupling with the next amino acid in the peptide sequence.

The trityl (Trt) group serves to protect the thiol side chain of the homocysteine residue. This bulky protecting group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). issuu.com The presence of scavengers like triisopropylsilane (TIS) is crucial during Trt group removal to prevent the highly reactive trityl cation from re-attaching to the deprotected thiol or other nucleophilic residues in the peptide. sigmaaldrich.com

The carboxylic acid group is activated for coupling reactions. This activation is a critical step that can influence both the efficiency of the coupling reaction and the potential for side reactions, most notably racemization.

Considerations for Minimizing Racemization During Coupling of this compound

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during the activation and coupling of any amino acid in peptide synthesis. For this compound, as with other protected amino acids, the conditions of the coupling reaction must be carefully optimized to preserve the desired D-configuration.

Several factors contribute to the extent of racemization, including the choice of coupling reagent, the base used, reaction temperature, and pre-activation time. Research has shown that for cysteine derivatives, which share similarities with homocysteine, the choice of coupling reagent significantly impacts the degree of racemization. nih.gov For instance, the use of diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often preferred to minimize racemization. nih.govbachem.com Uronium/phosphonium-based reagents like HBTU, while efficient, may require the use of a hindered base such as collidine to suppress racemization. researchgate.net

Elevated temperatures can also increase the rate of racemization. Therefore, maintaining a controlled reaction temperature, often at or below room temperature, is advisable. Similarly, minimizing the pre-activation time of the carboxylic acid before the addition of the amino component can help to reduce the opportunity for racemization to occur.

Table 1: Factors Influencing Racemization of Fmoc-Protected Amino Acids During Coupling

| Factor | Condition to Minimize Racemization | Rationale |

| Coupling Reagent | Use of carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma). nih.govbachem.com | Forms a less reactive activated species, reducing the likelihood of oxazolone (B7731731) formation, a key intermediate in the racemization pathway. |

| Base | Use of weaker or hindered bases (e.g., collidine) with certain coupling reagents. researchgate.net | Stronger bases can promote the formation of the racemization-prone oxazolone intermediate. |

| Temperature | Maintain lower reaction temperatures (e.g., ≤25°C). | Reduces the rate of the racemization reaction. |

| Pre-activation Time | Keep pre-activation time to a minimum. | Limits the time the activated amino acid exists before reacting with the amine, thereby reducing the chance of racemization. |

Controlled Introduction of Homocysteine Residues into Peptide Architectures

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise and controlled placement of a D-homocysteine residue at any desired position within a peptide chain. myskinrecipes.comvulcanchem.com This is achieved through the standard iterative cycle of Fmoc deprotection and coupling reactions that characterize SPPS.

The process begins with the deprotection of the N-terminal Fmoc group of the growing peptide chain attached to the solid support. Subsequently, the this compound is activated and coupled to the newly freed N-terminus. This cycle is repeated to elongate the peptide chain. The trityl-protected thiol side chain of the homocysteine residue remains intact throughout these steps.

Upon completion of the peptide assembly, the final cleavage from the resin and deprotection of the side chains, including the Trt group from the homocysteine residue, is carried out simultaneously using a strong acid cocktail. sigmaaldrich.com This one-pot deprotection strategy yields the final peptide containing a free thiol group at the homocysteine side chain. This thiol group can then be utilized for further modifications, such as the formation of disulfide bridges or conjugation with other molecules. The ability to introduce homocysteine provides a valuable tool for creating peptides with unique structural and functional properties. rsc.orgglpbio.com

Advanced Applications and Structural Design in Biomolecular Research

Design and Synthesis of Complex Peptide Structures Featuring D-Homocysteine

Fmoc-D-Homocys(Trt)-OH serves as a versatile building block for the synthesis of intricate peptide architectures. Its unique structural features, particularly the thiol side chain of D-homocysteine, allow for the construction of a variety of modified peptides with tailored properties.

Construction of Cyclic Peptides and Peptide Conjugates

The synthesis of cyclic peptides is a widely employed strategy to enhance the stability, potency, and target selectivity of therapeutic peptides. This compound is a valuable precursor for creating these structures. Following the assembly of the linear peptide on a solid support using standard Fmoc-SPPS protocols, the deprotected thiol group of the D-homocysteine residue can be utilized for various cyclization strategies. mdpi.com One common approach involves the formation of a disulfide bridge with another cysteine or homocysteine residue within the peptide sequence.

Furthermore, the reactive thiol group of D-homocysteine serves as a chemical handle for the attachment of various molecules to form peptide conjugates. This can include the conjugation of polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic profiles, the attachment of cytotoxic drugs to create antibody-drug conjugates (ADCs), or the linkage to imaging agents for diagnostic purposes. The thiol-ene "click" reaction, for instance, offers a highly efficient and specific method for conjugating molecules to the homocysteine side chain. springernature.com

| Strategy | Description | Key Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Disulfide Bridging | Oxidation of the thiol group of D-homocysteine with another thiol-containing residue (e.g., cysteine) to form an intramolecular disulfide bond. | Oxidizing agents (e.g., air, iodine, potassium ferricyanide) | Cyclic peptide with a disulfide linkage |

| Thioether Linkage | Reaction of the deprotected thiol with an electrophilic functional group (e.g., a haloacetyl group) on another part of the peptide. | Base, solvent (e.g., DMF, NMP) | Cyclic peptide with a stable thioether bridge |

| Peptide Conjugation (Thiol-ene) | Radical-mediated addition of the thiol to an alkene-containing molecule. | Photoinitiator (e.g., DPAP), UV light | Peptide conjugated to a molecule of interest via a thioether bond |

Incorporation into Peptidomimetics and Constrained Peptide Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound can be used as a key component in the synthesis of peptidomimetics. For instance, it can serve as a building block for creating β-turn mimetics, which are crucial for molecular recognition processes. bachem.com

Constrained peptides, which have their conformational flexibility reduced through cyclization or other chemical modifications, often exhibit increased potency and selectivity. The incorporation of D-homocysteine allows for the introduction of unique conformational constraints. For example, the thiol side chain can be used to form crosslinks with other residues in the peptide, leading to structurally well-defined scaffolds.

Development of Thiol-Containing Peptide Arrays for Ligand Discovery

Peptide arrays, or peptide libraries, are powerful tools for high-throughput screening in drug discovery and proteomics research. creative-peptides.com They consist of a large number of different peptide sequences synthesized on a solid support, which can then be screened for binding to a specific target molecule. While the direct application of this compound in the synthesis of thiol-containing peptide arrays for ligand discovery is not extensively documented in readily available literature, the principles of Fmoc-SPPS are directly applicable. nih.govnih.gov The synthesis of peptide libraries on solid supports is a well-established technique. creative-peptides.com By incorporating this compound into the synthesis, it is possible to generate libraries of peptides containing D-homocysteine at specific positions. The exposed thiol groups on the array could then be used to screen for compounds that bind covalently or non-covalently to these sites, potentially identifying novel drug leads or diagnostic probes.

Role in Protein Engineering and Semisynthesis Research

The ability to introduce unnatural amino acids into proteins provides a powerful tool for probing protein structure and function, as well as for creating proteins with novel properties. This compound plays a significant role in these endeavors, particularly in the realm of synthetic and semisynthetic protein engineering.

Site-Specific Homocysteine Substitution in Protein Analogs

The chemical synthesis of small proteins or protein domains allows for the precise, site-specific incorporation of unnatural amino acids like D-homocysteine. Using Fmoc-SPPS, a synthetic protein analog can be constructed where a specific natural amino acid is replaced by D-homocysteine. springernature.com This allows researchers to investigate the impact of this substitution on protein folding, stability, and biological activity. For example, replacing a key cysteine residue with D-homocysteine could alter disulfide bonding patterns or metal coordination sites, providing insights into the protein's mechanism of action. While the natural incorporation of homocysteine into proteins in humans has been observed, the use of this compound allows for the deliberate and controlled placement of this amino acid for research purposes. springernature.com

| Area of Investigation | Rationale for D-Homocysteine Substitution | Potential Insights |

|---|---|---|

| Protein Folding and Stability | The longer side chain of homocysteine compared to cysteine can introduce subtle steric changes, and the D-chirality can alter local backbone conformation. | Understanding the role of specific residues and their local environment in maintaining the three-dimensional structure of a protein. |

| Enzyme Catalysis | Replacing a cysteine in an active site with D-homocysteine can alter the nucleophilicity and geometry of the catalytic thiol group. | Elucidating the catalytic mechanism of an enzyme and the importance of precise active site architecture. |

| Protein-Protein Interactions | Substitution at an interface can disrupt or modify key contacts, altering the binding affinity and specificity. | Mapping the binding interface and identifying "hot-spot" residues critical for the interaction. |

Utility in Native Chemical Ligation (NCL) and Related Bioconjugation Chemistries (as a building block precursor, not the ligation itself)

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. A key requirement for NCL is a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. Homocysteine can also participate in NCL-like reactions. bachem.com

This compound is a crucial building block for the synthesis of the peptide fragments required for NCL. Specifically, it can be used in Fmoc-SPPS to create peptide thioester precursors. The synthesis of peptide thioesters using Fmoc chemistry can be challenging due to the lability of the thioester bond to the piperidine (B6355638) used for Fmoc deprotection. However, various strategies have been developed to overcome this, enabling the efficient production of these key intermediates. nih.govsigmaaldrich.com By using this compound, researchers can synthesize peptide fragments containing D-homocysteine, which can then be converted into the necessary thioesters for subsequent ligation reactions. This opens up possibilities for creating large, complex proteins with site-specific incorporation of this unnatural amino acid.

Engineering of Novel Sulfur-Containing Protein Motifs

The incorporation of D-homocysteine, facilitated by this compound in solid-phase peptide synthesis, allows for the precise engineering of unique sulfur-containing motifs within proteins. This capability is particularly valuable in native chemical ligation (NCL), a powerful technique for the total chemical synthesis of proteins. wikipedia.orgnih.gov In NCL, a peptide with a C-terminal thioester is reacted with another peptide bearing an N-terminal cysteine residue to form a native peptide bond. wikipedia.org

Homocysteine serves as an effective surrogate for cysteine in NCL, expanding the available ligation sites beyond native cysteine residues. nih.govraineslab.com Following ligation at a homocysteine site, the side chain can be chemically modified. For instance, selective methylation of the homocysteine thiol group can convert it into a methionine residue, effectively "erasing" the ligation site and restoring the native protein sequence. nih.govraineslab.com This strategy is particularly useful for synthesizing large proteins that lack conveniently located cysteine residues for traditional NCL. raineslab.com

The additional methylene (B1212753) group in the homocysteine side chain compared to cysteine also allows for the creation of novel structural motifs. This can influence local protein conformation and stability, providing a means to probe structure-function relationships. The ability to introduce a thiol group at a position with slightly different spacing than a native cysteine can be used to engineer new disulfide bond geometries or metal-binding sites, leading to proteins with altered stability or catalytic activity.

| Research Finding | Application in Protein Engineering | Reference(s) |

| Homocysteine can be used as a cysteine surrogate in native chemical ligation (NCL). | Expands the scope of NCL to sites lacking native cysteine residues, facilitating the synthesis of complex proteins. | nih.govraineslab.com |

| The homocysteine residue post-ligation can be selectively methylated to form methionine. | Allows for a "traceless" ligation, restoring the native protein sequence and broadening the applicability of NCL. | nih.govraineslab.com |

| The unique side-chain length of homocysteine can be used to create novel structural motifs. | Enables the engineering of proteins with altered conformations, stability, or function by introducing new disulfide bond patterns or metal-binding sites. |

Contributions to Bioconjugation Strategies for Research Probes

The thiol group on the side chain of homocysteine, once deprotected from its trityl (Trt) group, is a highly reactive nucleophile. This reactivity is harnessed in various bioconjugation strategies to attach research probes, such as fluorophores, affinity tags, or drug molecules, to peptides and proteins with high specificity. bath.ac.uklibretexts.org The incorporation of D-homocysteine using this compound allows for the site-specific placement of this reactive handle within a peptide sequence.

Thiol-alkylation is a common strategy where the homocysteine thiol reacts with electrophiles like maleimides or vinyl sulfones. bath.ac.uknih.gov These reactions are highly efficient and proceed under mild, aqueous conditions, making them suitable for modifying sensitive biomolecules. bath.ac.uk The resulting thioether bond is stable, ensuring a permanent linkage between the peptide and the probe. nih.gov This method is widely used for creating diagnostic and therapeutic agents. nih.gov

| Bioconjugation Strategy | Reactive Partner for Homocysteine Thiol | Key Features |

| Thiol-alkylation | Maleimides, Vinyl Sulfones | High reactivity and specificity, stable thioether bond formation, proceeds under mild aqueous conditions. bath.ac.uknih.gov |

| Thiol-'click' Chemistry | Alkynes (in thiol-yne reactions) | Metal-free alternatives to copper-catalyzed reactions, offering high efficiency and orthogonality. nih.gov |

Facile Attachment of Biomolecules to Surfaces (e.g., biosensors, diagnostic platforms)

The strong affinity of sulfur for gold surfaces is a well-established principle used for the immobilization of biomolecules on biosensors and other diagnostic platforms. mdpi.comnih.gov Peptides synthesized with this compound can be readily attached to gold surfaces after the deprotection of the thiol group. This allows for the controlled and oriented immobilization of peptides, which is crucial for the sensitivity and specificity of the resulting biosensor. nih.gov

This surface modification strategy is employed in various analytical techniques, including surface plasmon resonance (SPR) and electrochemical biosensors. mdpi.comnih.gov By immobilizing a peptide with a specific binding affinity for a target analyte, highly sensitive detection platforms can be created. For example, a homocysteine-containing peptide can be used to create a molecularly imprinted polymer (MIP) biosensor for the specific detection of homocysteine itself in clinical samples. mdpi.comnih.gov

| Application | Surface Type | Principle of Attachment | Research Finding |

| Biosensors | Gold | Strong affinity between the deprotected homocysteine thiol and the gold surface. | Enables controlled and oriented immobilization of peptides for enhanced sensor performance. mdpi.comnih.gov |

| Diagnostic Platforms | Gold, Nanoparticles | Covalent attachment of the thiol group to the surface. | Used in the development of sensitive assays for various analytes, including homocysteine. nih.govnih.gov |

Synthesis of Labeled Peptides for Mechanistic Studies

The site-specific incorporation of D-homocysteine provides a convenient handle for the attachment of fluorescent dyes and other labels. altabioscience.com This is invaluable for mechanistic studies of biological processes. For example, peptides can be labeled with fluorophores to create probes for fluorescence resonance energy transfer (FRET) studies. FRET probes are designed so that the fluorescence of a donor molecule is quenched by a nearby acceptor molecule. beilstein-journals.org If the peptide is a substrate for an enzyme, cleavage of the peptide separates the donor and acceptor, leading to an increase in fluorescence that can be used to monitor enzyme activity.

The synthesis of such labeled peptides relies on the chemoselective reaction of the homocysteine thiol with a dye that has been modified with a thiol-reactive group. altabioscience.com The ability to place the homocysteine residue at any desired position in the peptide sequence allows for the precise design of probes to study a wide range of biological interactions.

| Labeled Peptide Application | Labeling Strategy | Principle |

| Enzyme Activity Assays | Attachment of FRET pairs | Cleavage of the peptide by an enzyme separates the donor and acceptor fluorophores, resulting in a detectable fluorescence signal. beilstein-journals.org |

| Protein-Protein Interaction Studies | Labeling with environmentally sensitive dyes | Changes in the fluorescence properties of the dye upon peptide binding to its target protein provide insights into the binding mechanism. |

| Cellular Imaging | Conjugation with cell-penetrating peptides and fluorescent tags | Allows for the visualization of the localization and trafficking of the peptide within living cells. researchgate.net |

Development of Homocysteine-Containing Probes for Enzymatic and Receptor Studies (excluding biological effects)

Peptides and molecules containing homocysteine can be designed as probes to study the activity of enzymes and the binding of ligands to receptors. The unique chemical properties of the homocysteine side chain can be exploited to create probes that are specific for certain biological targets. For instance, fluorescent probes have been developed that show a selective turn-on response in the presence of homocysteine, allowing for its detection in complex biological samples. researchgate.net

In the context of enzymatic studies, homocysteine-containing peptides can be synthesized as substrates or inhibitors. For example, S-adenosyl-l-homocysteine (SAH), a derivative of homocysteine, is a product and inhibitor of methyltransferase enzymes. mdpi.comrsc.org Synthetic peptides containing homocysteine can be used to study the binding and catalytic mechanisms of these enzymes. Similarly, peptides incorporating homocysteine can be designed to investigate receptor-ligand interactions, where the homocysteine residue may play a role in binding affinity or specificity. nih.gov

| Probe Type | Target | Study Application |

| Fluorescent Probes | Homocysteine | Detection and quantification of homocysteine in biological samples for research purposes. researchgate.net |

| Enzyme Substrates/Inhibitors | Methyltransferases | Investigation of enzyme kinetics and mechanism of action. mdpi.comrsc.org |

| Receptor Ligands | Various cell surface receptors | Probing receptor binding sites and studying ligand-receptor interactions. nih.gov |

Mechanistic and Stereochemical Fidelity in Fmoc D Homocys Trt Oh Synthesis

Orthogonal Protecting Group Strategies in Fmoc-D-Homocys(Trt)-OH Chemistry

Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. wikipedia.orgpeptide.com The combination of the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and the trityl (Trt) group for the thiol side chain of D-homocysteine is a classic example of an effective orthogonal strategy. iris-biotech.de This approach enables the stepwise elongation of the peptide chain and subsequent modifications with high selectivity. iris-biotech.de

The utility of the Fmoc and Trityl protecting groups in tandem lies in their distinct chemical labilities. The Fmoc group is sensitive to basic conditions, while the Trityl group is cleaved by acid. peptide.com This differential stability allows for the selective deprotection of either the N-terminus to permit chain elongation or the side chain for specific modifications or final cleavage.

The Nα-Fmoc group is reliably removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.edunih.gov The deprotection mechanism involves a base-catalyzed β-elimination, which is a mild and rapid process that does not affect the acid-labile Trityl group or other common acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.deluxembourg-bio.com

Conversely, the S-Trityl group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). sigmaaldrich.com The lability of the Trityl group can be modulated by the concentration of TFA. High concentrations (e.g., 90-95% TFA) are used for global deprotection at the final stage of synthesis, which removes the Trt group along with other acid-labile side-chain protecting groups and cleaves the peptide from the resin. peptide.comthermofisher.com However, the Trt group is significantly more acid-labile than groups like tBu, allowing for its selective removal with dilute TFA (e.g., 1-5%) while leaving tBu-protected residues intact. iris-biotech.denih.gov

| Protecting Group | Protected Functionality | Deprotection Reagent | Typical Conditions | Stability |

| Fmoc | α-Amino Group | Piperidine in DMF | 20% v/v, Room Temp | Labile to base, stable to acid |

| Trityl (Trt) | Thiol Side Chain (Homocysteine) | Trifluoroacetic Acid (TFA) | 1-95% v/v, Room Temp | Labile to acid, stable to base |

The orthogonality of the Fmoc/Trt protection scheme is particularly advantageous for convergent synthesis strategies, where protected peptide fragments are synthesized separately and then joined together. mdpi.comsemanticscholar.org This approach is often used to create large or complex peptides.

For a convergent strategy involving this compound, a peptide fragment can be assembled on a hyper-acid-labile resin, such as 2-chlorotrityl (2-ClTrt) resin. mdpi.comresearchgate.net After assembly, the fragment can be cleaved from the resin using a very mild acidic cocktail (e.g., 1-3% TFA in dichloromethane). researchgate.net These conditions are strong enough to cleave the peptide from the 2-ClTrt resin but gentle enough to leave the S-Trityl and other side-chain protecting groups (like tBu) fully intact. The resulting fully protected peptide fragment can then be coupled to another fragment in solution or on a solid support to build the final peptide sequence. The Trityl group is then removed during the final global deprotection step with a high concentration of TFA.

Impact of Side-Chain Functionality on Reaction Pathways

The S-trityl protected homocysteine side chain exerts a significant influence on the reaction pathways during synthesis. The most notable impact is the steric bulk of the trityl group. This bulkiness can be advantageous in preventing certain side reactions. For the analogous amino acid, cysteine, base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of a dehydroalanine (B155165) intermediate, which can subsequently react with piperidine from the deprotection solution to form an undesirable 3-(1-piperidinyl)alanine adduct. peptide.comiris-biotech.de The large size of the Trityl group sterically hinders this β-elimination pathway, minimizing the formation of this side product. iris-biotech.de This protective effect is directly applicable to homocysteine.

During the final acid-mediated deprotection step, the cleavage of the Trityl group generates a stable trityl carbocation. This cation is a reactive electrophile that can re-attach to the deprotected thiol or alkylate other nucleophilic residues in the peptide chain, such as tryptophan or tyrosine. thermofisher.com To prevent these side reactions, "scavenger" reagents are included in the cleavage cocktail. Triisopropylsilane (B1312306) (TIS) is a highly effective scavenger that rapidly reduces the trityl cation to triphenylmethane, thus preventing its deleterious reactions. uci.eduthermofisher.com

Preservation of Stereochemical Configuration During Coupling and Deprotection

Maintaining the stereochemical integrity of the chiral center is paramount in peptide synthesis. For this compound, it is essential to preserve the D-configuration throughout the coupling and deprotection cycles. The primary risk of racemization, or epimerization, occurs during the carboxyl group activation step prior to coupling. nih.gov

The Nα-Fmoc protecting group itself helps to suppress racemization. As a urethane-type protecting group, it disfavors the formation of the oxazolone (B7731731) intermediate that is a primary pathway for racemization. nih.gov However, the conditions used for activation and coupling are critical. The use of strong, base-mediated activation methods can increase the risk of racemization for sulfur-containing amino acids. sigmaaldrich.com Research on Fmoc-Cys(Trt)-OH has shown that racemization is significantly minimized when coupling is performed under acidic or neutral conditions using activators like diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). sigmaaldrich.com These findings are directly relevant to this compound due to the similar chemical environment of the α-carbon.

The repetitive deprotection steps using piperidine to remove the Fmoc group are generally considered to pose a low risk for racemization at the adjacent amino acid residue. Therefore, by employing appropriate coupling methodologies, the D-stereochemical configuration of the homocysteine residue can be faithfully preserved throughout the synthesis.

Analytical Methodologies for Research Outcomes Involving Fmoc D Homocys Trt Oh Derivatives

Chromatographic Purity Assessment of Synthesized Peptides and Analogs

Chromatography is an indispensable tool for the purification and purity assessment of synthetic peptides. Given the complexity of solid-phase peptide synthesis (SPPS), which can lead to a variety of impurities such as deletion sequences, truncated peptides, and products of side-reactions, robust chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the purity of crude peptide products and for monitoring the progress of purification. hw.ac.uk For peptides containing homocysteine derivatives, reversed-phase HPLC (RP-HPLC) is the most common method. This technique separates molecules based on their hydrophobicity.

Typically, a C18 column is used as the stationary phase, and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often containing 0.1% trifluoroacetic acid, TFA) is employed to elute the peptides. hw.ac.uk The peptide products are detected by monitoring UV absorbance, commonly at wavelengths of 220 nm and 280 nm. The purity of the synthesized peptide is determined by integrating the peak area of the desired product relative to the total area of all observed peaks. For research-grade peptides, a purity of greater than 97% is often required. chemimpex.com

Several HPLC-based methods have been developed for the quantification of total homocysteine and other thiols in biological samples, which can be adapted for synthetic peptide analysis. nih.govelsevier.esnih.gov These methods often involve a reduction step to break disulfide bonds, followed by derivatization to enhance detection, typically by fluorescence. nih.govnih.gov While these methods are optimized for biological matrices, the underlying chromatographic principles are directly applicable to assessing the purity of synthetic peptides incorporating homocysteine.

Table 1: Representative HPLC Conditions for Thiol-Containing Peptide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (ODS), 150 x 4.6 mm, 5 µm | tubitak.gov.tr |

| Mobile Phase A | 0.1 M Potassium Phosphate Buffer, pH 2.1 | Adapted from nih.gov |

| Mobile Phase B | Acetonitrile | hw.ac.uk |

| Gradient | Linear gradient of Mobile Phase B | hw.ac.uk |

| Flow Rate | 1.0 mL/min | phenomenex.com |

| Detection | UV at 220 nm or Fluorescence (Ex: 385 nm, Em: 515 nm) | nih.govphenomenex.com |

| Derivatizing Agent | SBD-F or ABD-F (for fluorescence) | tubitak.gov.tr |

The stereochemical integrity of the amino acid building blocks is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities with altered biological activities. The enantiomeric purity of Nα-Fmoc protected amino acids like Fmoc-D-Homocys(Trt)-OH must be exceptionally high, often exceeding 99.8% enantiomeric excess (ee). phenomenex.com Chiral HPLC is a powerful technique for verifying this purity. phenomenex.com

This technique utilizes chiral stationary phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of Fmoc-amino acids under reversed-phase conditions. phenomenex.comrsc.orgresearchgate.net The choice of CSP and mobile phase composition, including the organic modifier and acidic additive (like TFA), is critical for achieving successful chiral recognition and separation. phenomenex.comresearchgate.net For instance, studies have shown that Lux Cellulose-2 and Lux Cellulose-3 columns can effectively resolve a wide range of Fmoc-amino acid enantiomers. phenomenex.com The separation mechanism on these columns often involves a combination of interactions, including π–π interactions from the Fmoc protecting group, hydrogen bonding, and dipole-dipole interactions. rsc.org

Table 2: Performance of Polysaccharide-Based Chiral Stationary Phases for Fmoc-Amino Acid Separation

| Chiral Stationary Phase | Successful Recognitions | Baseline Resolved | Key Interaction Type | Source |

|---|---|---|---|---|

| Lux Cellulose-1 | - | - | π–π, H-bonding | phenomenex.com |

| Lux Cellulose-2 | 18 out of 19 | 15 out of 19 | π–π, H-bonding | phenomenex.com |

| Lux Cellulose-3 | 16 out of 19 | 13 out of 19 | π–π, H-bonding | phenomenex.com |

| CHIRALPAK IC | High Selectivity (α: 1.18-2.88) | High Resolution (Rs: 2.2-12.5) | Hydrophobicity (π–π) | rsc.org |

| QNAX | Lower Selectivity (α: 1.02-1.59) | Good Resolution (Rs: 1.6-6.0) | Ion Exchange, Dipole-Dipole | rsc.org |

Spectroscopic Characterization of Complex Biomolecular Constructs

Following purification, spectroscopic methods are employed to confirm the identity and elucidate the structure of the synthesized peptides.

Mass spectrometry is an essential tool for the characterization of synthetic peptides. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide with high accuracy, confirming that the correct sequence has been synthesized. conicet.gov.ar This allows for the identification of impurities, such as deletion sequences or products with failed removal of protecting groups. hw.ac.uk

For more complex structures, such as cyclic peptides derived from this compound, tandem mass spectrometry (MS/MS) is invaluable for sequence verification. conicet.gov.ar In one strategy, a cyclic peptide/peptoid library was synthesized using Fmoc-hCys(Trt)-OH. To facilitate sequencing by MS/MS, the cyclic molecules, which are formed via a thioether bond, can be linearized through a cyanogen (B1215507) bromide (CNBr)-mediated ring-opening, allowing for efficient fragmentation and sequence determination. conicet.gov.ar

While MS provides information on mass and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure of the peptide. 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign proton and carbon signals and to determine the conformation of the peptide backbone and side chains in solution.

For example, in the synthesis of derivatives from Fmoc-hCys(Trt)-OH, NMR is used to confirm the structure of intermediates and the final product. After the removal of the Trt group, the resulting Fmoc-L-homocysteine can be characterized by ¹H and ¹³C NMR. Specific chemical shifts confirm the presence of the homocysteine backbone and the Fmoc group, and the absence of the trityl signals. semanticscholar.org

Table 3: Example ¹H NMR Data for (((9H-fluoren-9-yl)methoxy)carbonyl)-L-homocysteine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |

|---|---|---|---|---|

| Fmoc-H | 7.92 | d | 7.5 | semanticscholar.org |

| Fmoc-H | 7.76 | t | 7.0 | semanticscholar.org |

| Fmoc-H | 7.51 | t | 7.5 | semanticscholar.org |

| Fmoc-H | 7.43 | tt | 7.5, 1.5 | semanticscholar.org |

| NH | 6.07 | d | 8.4 | semanticscholar.org |

| Fmoc-CH₂ | 4.44 | d | 7.2 | semanticscholar.org |

| α-CH | 4.39 | td | 8.8, 4.5 | semanticscholar.org |

| Fmoc-CH | 4.33 | t | 7.0 | semanticscholar.org |

| δ-CH₂ | 2.71 – 2.57 | m | - | semanticscholar.org |

| β-CH₂ | 2.16 – 2.03 | m | - | semanticscholar.org |

Solvent: CD₃CN semanticscholar.org

In-Process Monitoring Techniques for Reaction Optimization

The efficiency of solid-phase peptide synthesis can be significantly enhanced by implementing in-process monitoring, also known as Process Analytical Technology (PAT). These techniques allow for real-time tracking of reaction steps, ensuring completion and helping to optimize reagent consumption and reaction times. acs.orgschmidt-haensch.comcsic.es

One innovative PAT method is the use of refractive index (RI) measurement to monitor the coupling and deprotection steps in real-time. acs.orgschmidt-haensch.comcsic.es The RI of the reaction solution changes as the amino acid is transferred from the solution to the solid-phase resin during coupling, or as the Fmoc protecting group is cleaved and released into the solution during deprotection. acs.org By monitoring these changes, the endpoint of each reaction can be precisely determined, which helps to avoid unnecessary reagent use and lengthy reaction times, contributing to a "greener" synthesis process. csic.es

Another advanced technique involves incorporating a pressure-based variable bed flow reactor into an automated synthesizer. rsc.org This system monitors pressure changes across the resin bed, which correlate with resin swelling (during successful coupling) and shrinking (during deprotection or on-resin aggregation). This real-time feedback allows for autonomous adjustments to the synthesis protocol to address issues like incomplete couplings as they happen. rsc.org

Future Research Directions and Unexplored Avenues for Fmoc D Homocys Trt Oh

Development of Novel Synthetic Routes for D-Homocysteine Derivatives

The advancement of peptide science relies heavily on the availability of diverse and efficiently synthesized amino acid derivatives. While standard methods for amino acid synthesis are well-established, the development of novel, more efficient, and stereoselective routes for producing D-homocysteine and its derivatives remains a critical area of future research. Current synthetic strategies can be complex and may require multiple steps with challenging purifications. beilstein-journals.org

Future research could focus on several key areas:

Asymmetric Synthesis: Exploring new chiral catalysts and asymmetric methodologies to directly synthesize the D-enantiomer of homocysteine with high enantiomeric excess, thus avoiding lengthy resolution steps.

Enzymatic Routes: Investigating the potential of engineered enzymes to catalyze the stereoselective synthesis of D-homocysteine or its precursors, offering a greener and more efficient alternative to traditional chemical synthesis.

Novel Protecting Group Strategies: While the trityl (Trt) group is effective for protecting the thiol side chain, research into alternative orthogonal protecting groups could provide greater flexibility in complex peptide synthesis, particularly for multi-step on-resin modifications. beilstein-journals.org

These advancements would not only streamline the production of Fmoc-D-Homocys(Trt)-OH but also open the door to a wider library of D-homocysteine derivatives with diverse functionalities for various applications.

Expanding the Scope of Non-Canonical Amino Acid Incorporation via Homocysteine

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing and engineering protein function. nih.govmdpi.com Homocysteine, as a homolog of cysteine, presents a unique scaffold for introducing novel chemical functionalities into peptides and proteins. wikipedia.org The additional methylene (B1212753) group in its side chain compared to cysteine can alter the local backbone conformation and the reactivity of the thiol group.

Future research should aim to:

Codon Reassignment: Develop and optimize orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the site-specific incorporation of D-homocysteine into proteins in response to a reassigned codon (e.g., the amber stop codon). nih.govelsevierpure.com This would enable the precise placement of D-homocysteine within a protein sequence in living cells.

Post-Translational Modification: Utilize the unique reactivity of the homocysteine side chain for novel post-translational modifications. The thiol group can be targeted for selective alkylation, arylation, or disulfide bond formation, allowing for the introduction of fluorescent probes, crosslinkers, or other functionalities.

Peptide Stapling: Explore the use of D-homocysteine in hydrocarbon stapling of peptides. The longer side chain may allow for the creation of staples with different geometries and improved proteolytic stability and cell permeability.

By expanding the genetic code to include D-homocysteine, researchers can create proteins with novel catalytic activities, enhanced stability, and unique binding properties. researchgate.net

Integration into Automated Synthesis Platforms for High-Throughput Research

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by significantly increasing efficiency and reproducibility. americanpeptidesociety.orgnih.gov The integration of this compound into these automated platforms is crucial for enabling high-throughput screening of peptide libraries containing this non-canonical amino acid.

Key areas for future development include:

Optimization of Coupling Protocols: While standard coupling protocols for Fmoc-amino acids are well-established, specific optimization may be required for this compound to ensure high coupling efficiencies and minimize side reactions, such as racemization. libretexts.orgsemanticscholar.org This includes fine-tuning activation methods, coupling reagents, and reaction times.

Microwave-Assisted SPPS: Investigating the use of microwave-assisted SPPS to accelerate the incorporation of this compound can significantly reduce synthesis time, which is particularly beneficial for the production of long peptides and peptide libraries. beilstein-journals.orgbeilstein-journals.org

Development of Specialized Resins: Designing new solid supports tailored for the synthesis of homocysteine-containing peptides could improve cleavage efficiency and peptide purity.

The successful integration of this compound into automated synthesis workflows will facilitate the rapid generation of novel peptide candidates for drug discovery and material science applications. libretexts.org

Table 1: Comparison of Peptide Synthesis Platforms

| Feature | Manual SPPS | Automated SPPS | Microwave-Assisted SPPS |

| Throughput | Low | High | Very High |

| Reproducibility | Operator Dependent | High | High |

| Synthesis Time | Long | Moderate | Short |

| Reagent Consumption | High | Optimized | Optimized |

| Suitability for Libraries | Low | High | High |

Exploration of this compound in Material Science Applications (e.g., peptide hydrogels, nanomaterials)

Fmoc-protected amino acids are known to self-assemble into well-ordered nanostructures, such as hydrogels, driven by π-π stacking of the fluorenyl groups and hydrogen bonding. nih.govmdpi.com The unique properties of this compound make it a promising candidate for the development of novel biomaterials.

Unexplored avenues include:

Stimuli-Responsive Hydrogels: The thiol side chain of homocysteine, once deprotected, can be used to form reversible disulfide bonds. This allows for the creation of hydrogels that can be crosslinked or degraded in response to redox stimuli, making them suitable for controlled drug delivery applications. mpg.de

Peptide Nanotubes and Nanofibers: Investigating the self-assembly of peptides containing this compound to form nanotubes and nanofibers. These materials could find applications in tissue engineering, biosensing, and as templates for the synthesis of inorganic nanomaterials.

Biofunctionalized Surfaces: The thiol group can be used to immobilize peptides containing D-homocysteine onto gold surfaces or other materials, creating biofunctionalized surfaces for applications in diagnostics and cell culture. semanticscholar.org

The ability to tune the mechanical properties and responsiveness of these materials by incorporating D-homocysteine opens up exciting possibilities for advanced biomedical applications. nih.gov

Computational Chemistry and Molecular Modeling for Predictive Synthesis and Design

Computational tools are becoming increasingly indispensable in peptide science for predicting structure, dynamics, and interactions, thereby guiding experimental design. springernature.commdpi.com Applying these methods to this compound and peptides containing this residue can accelerate research and development.

Future research directions in this area are:

Conformational Analysis: Performing molecular dynamics simulations to understand how the incorporation of D-homocysteine influences the local and global conformation of peptides. This can help in designing peptides with specific secondary structures, such as helices or sheets. researchgate.net

Predicting Self-Assembly: Using molecular modeling to predict the self-assembly behavior of this compound and its derivatives, aiding in the rational design of novel peptide-based nanomaterials with desired morphologies and properties.

Docking Studies: Employing molecular docking to predict the binding of D-homocysteine-containing peptides to biological targets, such as enzymes or receptors. This can guide the design of potent and selective peptide inhibitors or modulators.

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space of D-homocysteine-containing peptides to identify candidates with optimal properties for therapeutic and material science applications.

Q & A

Q. How do manual and microfluidics-based synthesis methods compare for incorporating this compound into complex peptides?

- Methodological Answer : Microfluidics methods reduce reaction volumes (nL–µL scale) and improve mixing efficiency, critical for sterically hindered residues like Trt-protected cysteine. Particle size analysis (PDI <0.2) shows microfluidics produces more homogeneous intermediates compared to manual batch methods, reducing aggregation risks .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under prolonged storage. How should researchers validate batch integrity?

- Methodological Answer : Discrepancies arise from varying storage conditions. LC-MS and ¹H-NMR analyses are essential to detect degradation (e.g., Trt group hydrolysis or Fmoc cleavage). Batches stored at -80°C retain >98% purity for 6 months, while -20°C storage shows ~5% degradation after 1 month . Always request a Certificate of Analysis (COA) with HPLC chromatograms and lot-specific stability data .

Methodological Optimization

Q. What strategies enhance the solubility of Trt-protected peptides in aqueous buffers for biophysical studies?

- Methodological Answer : Co-solvents (e.g., 10–20% DMSO or isopropanol) or chaotropic agents (urea, guanidine HCl) can solubilize hydrophobic peptides. For cell-based assays, gradual dialysis into PBS (pH 7.4) with 1 mM EDTA prevents aggregation and preserves bioactivity .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in high-throughput labs?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Waste containing Trt groups must be segregated and treated with oxidizing agents (e.g., hydrogen peroxide) to neutralize sulfur byproducts. Compliance with EPA DSSTox guidelines (DTXSID90428234) ensures safe disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.